1,3,4,5-Tetrahydro-1,4-epoxyoxepino[3,4-b]quinoline-6-carboxylic acid
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Overview
Description
1,3,4,5-Tetrahydro-1,4-epoxyoxepino[3,4-b]quinoline-6-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4,5-Tetrahydro-1,4-epoxyoxepino[3,4-b]quinoline-6-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound to form the quinoline nucleus. Subsequent modifications, such as epoxidation and hydrogenation, are performed to introduce the epoxy and tetrahydro groups, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1,3,4,5-Tetrahydro-1,4-epoxyoxepino[3,4-b]quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
1,3,4,5-Tetrahydro-1,4-epoxyoxepino[3,4-b]quinoline-6-carboxylic acid has found applications in various scientific research fields:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: The compound's bioactive properties are being explored for potential therapeutic applications, including the treatment of infections and cancer.
Industry: Its unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,3,4,5-Tetrahydro-1,4-epoxyoxepino[3,4-b]quinoline-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1,3,4,5-Tetrahydro-1,4-epoxyoxepino[3,4-b]quinoline-6-carboxylic acid is compared to other similar compounds, such as quinoline derivatives and other epoxy-containing molecules. Its uniqueness lies in its specific structural features and the resulting biological activities. Similar compounds include:
Quinoline: A fundamental scaffold with diverse biological activities.
Epoxyquinoline derivatives: Compounds containing an epoxy group attached to the quinoline ring, exhibiting unique chemical and biological properties.
Properties
IUPAC Name |
15,16-dioxa-3-azatetracyclo[11.2.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-10-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-13(17)11-8-3-1-2-4-10(8)15-12-9(11)5-7-6-18-14(12)19-7/h1-4,7,14H,5-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVRUIMQJGMZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(O2)C3=NC4=CC=CC=C4C(=C31)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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